SPAAC Reaction Kinetics of exo-BCN vs. endo-BCN and Cyclooctyne with Benzyl Azide
In a direct head-to-head comparison, the second-order rate constant (k₂) for the strain-promoted azide-alkyne cycloaddition (SPAAC) between exo-BCN (as exo-6) and benzyl azide was measured against its endo diastereomer and the parent cyclooctyne. The reaction kinetics demonstrate that while both BCN isomers are highly reactive, the exo isomer is slightly slower. Both are orders of magnitude faster than unstrained cyclooctyne [1].
| Evidence Dimension | Second-order rate constant (k₂) for SPAAC with benzyl azide in CD₃CN |
|---|---|
| Target Compound Data | 0.11 M⁻¹ s⁻¹ |
| Comparator Or Baseline | endo-BCN (endo-6): 0.14 M⁻¹ s⁻¹; Plain cyclooctyne: ≈2 × 10⁻³ M⁻¹ s⁻¹ |
| Quantified Difference | exo-BCN is 1.27-fold slower than endo-BCN but ~55-fold faster than plain cyclooctyne. |
| Conditions | Reaction with benzyl azide in CD₃CN solvent at ambient temperature. |
Why This Matters
This data confirms that exo-BCN is a highly reactive cyclooctyne for SPAAC, but its distinct rate constant compared to endo-BCN is critical for applications requiring precise kinetic control or when a slightly slower, more manageable reaction is desired.
- [1] Dommerholt, J., Schmidt, S., Temming, R., Hendriks, L. J., Rutjes, F. P., van Hest, J. C., ... & van Delft, F. L. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition, 49(49), 9422-9425. View Source
